
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is an organic compound with the molecular formula C18H19NO8 It is a derivative of benzene, where three acetate groups and a morpholine-4-carbonyl group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate typically involves the following steps:
Formation of the Benzene Triacetate Core: The benzene ring is first acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid to form benzene-1,2,3-triyl triacetate.
Introduction of the Morpholine-4-carbonyl Group: The morpholine-4-carbonyl group is introduced through a nucleophilic substitution reaction. This involves reacting the benzene-1,2,3-triyl triacetate with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The morpholine-4-carbonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetate groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2,3-triyl triacetate: Lacks the morpholine-4-carbonyl group.
Morpholine-4-carbonyl benzene derivatives: Similar structure but different substitution patterns on the benzene ring.
Uniqueness
5-(Morpholine-4-carbonyl)benzene-1,2,3-triyl triacetate is unique due to the presence of both the morpholine-4-carbonyl group and the triacetate groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
64180-30-9 |
|---|---|
Formule moléculaire |
C17H19NO8 |
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
[2,3-diacetyloxy-5-(morpholine-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C17H19NO8/c1-10(19)24-14-8-13(17(22)18-4-6-23-7-5-18)9-15(25-11(2)20)16(14)26-12(3)21/h8-9H,4-7H2,1-3H3 |
Clé InChI |
KFTYVCOLLBXAFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


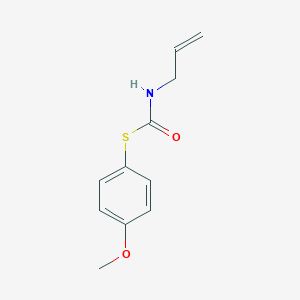
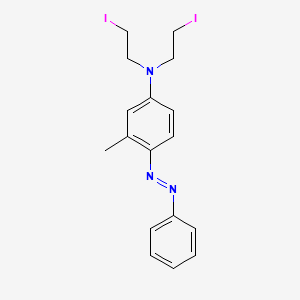


![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
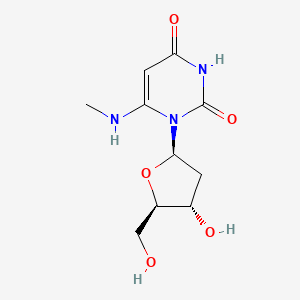

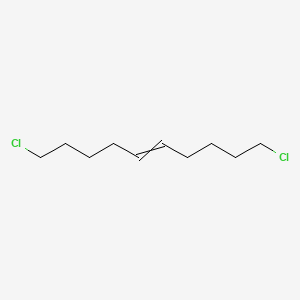
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

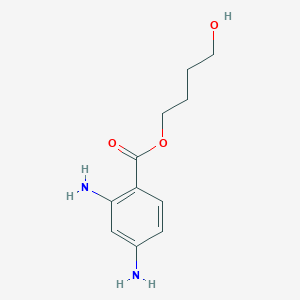
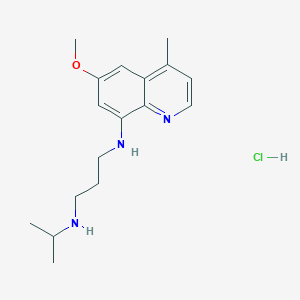
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Bis[5-(but-1-en-3-yn-1-yl)furan-2-yl]methanone](/img/structure/B14504855.png)
